An In-depth Technical Guide to 4-Methoxy-2(1H)-pyridinone: Chemical Properties and Structure
An In-depth Technical Guide to 4-Methoxy-2(1H)-pyridinone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2(1H)-pyridinone is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-pyridone scaffold, it serves as a valuable building block for the synthesis of more complex molecules with a wide range of biological activities. The electronic properties conferred by the methoxy group, combined with the inherent reactivity of the pyridinone ring, make it a subject of ongoing research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methoxy-2(1H)-pyridinone, tailored for professionals in the scientific community.
Chemical Structure and Tautomerism
The structural representation of 4-Methoxy-2(1H)-pyridinone is crucial for understanding its chemical behavior. The molecule consists of a six-membered pyridinone ring with a methoxy group substituted at the fourth position. A key characteristic of 2-pyridinones is their existence in tautomeric equilibrium with their corresponding 2-hydroxypyridine form. In the case of 4-Methoxy-2(1H)-pyridinone, it can tautomerize to 2-hydroxy-4-methoxypyridine. However, for 2-pyridone systems, the equilibrium generally favors the pyridinone form in most solvents, a preference that is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding.
Caption: Tautomeric equilibrium of 4-Methoxy-2(1H)-pyridinone.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-2(1H)-pyridinone is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Reference |
| IUPAC Name | 4-methoxy-1,2-dihydropyridin-2-one | |
| CAS Number | 52545-13-8 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | 101-102 °C | [1] |
| Boiling Point (Predicted) | 355.1 ± 42.0 °C at 760 mmHg | |
| pKa (Predicted) | 11.08 ± 0.10 | |
| Appearance | Yellow to brown solid | [1] |
Spectral Data
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of 4-Methoxy-2(1H)-pyridinone shows a protonated molecular ion [M+H]⁺ at m/z 126.0[1].
¹H NMR Spectroscopy: The proton NMR spectrum of the related compound, 3-cyano-4-methoxy-2(1H)-pyridinone, shows a singlet for the methoxy protons at approximately 3.98 ppm, a doublet for the proton at C5 at around 6.36 ppm, and a doublet for the proton at C6 at about 7.77 ppm. A broad singlet corresponding to the N-H proton is also observed at approximately 12.14 ppm. The spectrum of 4-Methoxy-2(1H)-pyridinone is expected to show a similar pattern for the methoxy and N-H protons, with signals for the vinylic protons on the pyridinone ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the methoxy carbon, the carbonyl carbon, and the four sp² hybridized carbons of the pyridinone ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, C=O stretching of the amide group, C=C stretching of the ring, and C-O stretching of the methoxy group.
Synthesis of 4-Methoxy-2(1H)-pyridinone
A common and effective method for the synthesis of 4-Methoxy-2(1H)-pyridinone involves the rearrangement of 4-methoxypyridine-N-oxide.
Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide[1]
Materials:
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4-Methoxypyridine-N-oxide
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Acetic anhydride
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Distilled water
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Methanol
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Silica gel for column chromatography
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Dichloromethane
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Methanol
Procedure:
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Dissolve 4-methoxypyridine-N-oxide (1.5 g, 1.98 mmol) in acetic anhydride (45 mL).
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Heat the solution to reflux overnight under a nitrogen atmosphere.
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After the reaction is complete, cool the mixture to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove the acetic anhydride.
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Dilute the residue with distilled water (15 mL) and methanol (15 mL) and stir the mixture overnight at room temperature.
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Remove all volatile components under reduced pressure.
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Purify the residue by flash column chromatography on silica gel, using a dichloromethane/methanol gradient (from 0% to 10% methanol) to afford 4-methoxy-2-pyridinone as a brown solid (1.1 g, 71% yield).
Caption: Workflow for the synthesis of 4-Methoxy-2(1H)-pyridinone.
Reactivity and Potential Applications
The 2-pyridone ring is an electron-rich system that can undergo various chemical transformations. The presence of the methoxy group at the 4-position further influences its reactivity.
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Electrophilic Substitution: The pyridinone ring is activated towards electrophilic attack.
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Nucleophilic Reactions: The carbonyl group can be a target for nucleophiles.
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Diels-Alder Reactions: The diene system within the pyridinone ring can participate in cycloaddition reactions.
The diverse biological activities exhibited by pyridinone derivatives, including antimicrobial, antitumor, and anti-inflammatory properties, make 4-Methoxy-2(1H)-pyridinone a valuable scaffold in drug discovery. The methoxy group can be a key site for modification to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Biological Activity
The 2-pyridone core is a prevalent motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of 2-pyridone have been reported to possess:
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Antimicrobial and Antifungal Activity: The pyridone scaffold is found in several natural products with potent antimicrobial properties.
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Antitumor Activity: Many synthetic 2-pyridone derivatives have been investigated for their anticancer properties.
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Anti-inflammatory Effects: Certain pyridinone compounds have shown potential as anti-inflammatory agents.
While specific biological targets for 4-Methoxy-2(1H)-pyridinone itself are not extensively documented, its derivatives are being explored for their potential to modulate various signaling pathways involved in disease.
Caption: Potential biological activities of 4-Methoxy-2(1H)-pyridinone derivatives.
Conclusion
4-Methoxy-2(1H)-pyridinone is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure, coupled with the reactivity of the pyridinone ring and the electronic influence of the methoxy group, provides a versatile platform for the design and synthesis of novel bioactive molecules. This technical guide has summarized the core chemical properties, structural aspects, and a key synthetic route for this compound, providing a valuable resource for researchers and professionals in the field of drug development. Further exploration of its reactivity and biological targets is warranted to fully unlock its therapeutic potential.
